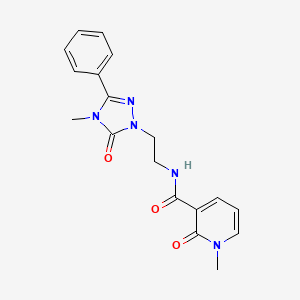

1-methyl-N-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

Properties

IUPAC Name |

1-methyl-N-[2-(4-methyl-5-oxo-3-phenyl-1,2,4-triazol-1-yl)ethyl]-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O3/c1-21-11-6-9-14(17(21)25)16(24)19-10-12-23-18(26)22(2)15(20-23)13-7-4-3-5-8-13/h3-9,11H,10,12H2,1-2H3,(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWNZQVBNYIDZEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)NCCN2C(=O)N(C(=N2)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-methyl-N-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS Number: 1203084-62-1) is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 353.4 g/mol. The structure combines elements of triazole and dihydropyridine, which are known to contribute to various biological activities.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds related to 1-methyl-N-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-oxo-1,2-dihydropyridine. For instance:

| Compound | Microorganism Tested | Activity (Zone of Inhibition) |

|---|---|---|

| 1 | Staphylococcus aureus | Moderate (12 mm) |

| 2 | Escherichia coli | Weak (8 mm) |

| 3 | Pseudomonas aeruginosa | Strong (15 mm) |

The above table indicates that derivatives of this compound exhibit varying degrees of antimicrobial activity against common pathogens. Specifically, compounds with a triazole moiety have shown promising results against Staphylococcus aureus and Pseudomonas aeruginosa, suggesting that the triazole ring enhances antimicrobial efficacy .

Anticancer Activity

Research has also highlighted the potential anticancer properties of similar triazole-based compounds. For example:

| Compound | Cancer Cell Line | IC50 Value (µM) |

|---|---|---|

| 4 | HCT116 (Colon Carcinoma) | 6.2 |

| 5 | T47D (Breast Cancer) | 27.3 |

These findings indicate that modifications in the structure can lead to significant anticancer activity. The presence of the triazole ring is often associated with enhanced interactions with biological targets involved in cancer progression .

Other Biological Activities

In addition to antimicrobial and anticancer effects, compounds similar to 1-methyl-N-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-oxo-1,2-dihydropyridine have been studied for other pharmacological activities:

- Antiviral Properties : Some studies suggest that triazole derivatives may exhibit antiviral activity against various viruses due to their ability to inhibit viral replication.

- Anti-inflammatory Effects : Certain derivatives have demonstrated anti-inflammatory properties in preclinical models.

Case Studies

A notable study conducted on a series of triazole derivatives demonstrated their potential as dual-action agents against both bacterial infections and cancer cells. The study reported that specific modifications to the side chains significantly improved both antimicrobial and anticancer activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The compound shares core motifs with pyrazole and triazole carboxamide derivatives, such as those synthesized in (e.g., compounds 3a–3p ). Key structural differences include:

- Triazolone vs.

- Substituents: The target’s methyl and phenyl groups contrast with the chloro, cyano, and fluorophenyl substituents in 3a–3p, impacting lipophilicity and steric effects.

Table 1: Structural and Physical Comparison

*Estimated based on molecular formula.

Physical and Chemical Properties

- Melting Points : Halogenated analogs (e.g., 3b , 3d ) exhibit higher melting points (171–183°C) due to increased polarity and intermolecular forces, whereas alkylated derivatives (e.g., 3c ) melt at lower temperatures (123–125°C). The target’s phenyl and methyl groups may result in intermediate melting points (~150–170°C).

- Solubility: The target’s phenyl groups likely reduce aqueous solubility compared to 3a–3p, which contain polar cyano or chloro substituents .

Reactivity and Stability

- Triazolone Stability : The 5-oxo group in the triazolone ring may enhance hydrolytic stability compared to pyrazoles in 3a–3p , which lack such electron-withdrawing groups.

- Dihydropyridine Sensitivity : The 1,2-dihydropyridine moiety is prone to oxidation, unlike the fully aromatic pyridines in 3a–3p , necessitating inert storage conditions .

Research Findings and Trends

- Substituent Effects: Chloro and cyano groups in 3a–3p improve crystallinity and melting points but reduce bioavailability due to high polarity. The target’s phenyl and methyl groups balance lipophilicity and metabolic stability, making it more drug-like .

- Synthetic Yields : The target’s multi-step synthesis (triazolone formation + amide coupling) may result in lower yields (<60%) compared to 3a–3p (62–71%) .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis of complex heterocyclic compounds like this requires multi-step protocols. A general approach involves:

- Nucleophilic substitution : Use K₂CO₃ in DMF to facilitate alkylation of intermediates (e.g., oxadiazole-thiol derivatives) .

- Coupling reactions : Employ carbodiimide-based reagents (e.g., EDCI/HOBt) for amide bond formation under mild conditions .

- Purification : Use preparative TLC or column chromatography (e.g., PE:EA = 8:1) followed by recrystallization (ethanol) to isolate high-purity products .

Optimization : Apply Design of Experiments (DoE) to evaluate variables (temperature, solvent, stoichiometry). For example, flow-chemistry setups can enhance reproducibility and yield in oxidation steps .

Q. How can structural characterization be rigorously validated?

Methodological Answer:

- Spectroscopy : Combine ¹H/¹³C NMR to confirm functional groups (e.g., pyridine C=O at ~165 ppm, triazole protons at δ 7.5–8.5) .

- Mass spectrometry : Use ESI-MS to verify molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .

- X-ray crystallography : Refine structures using SHELXL for precise bond-length/angle analysis, especially for tautomeric forms in triazole rings .

Advanced Research Questions

Q. How can computational methods predict reactivity and biological interactions?

Methodological Answer:

- DFT calculations : Model electron density distributions to identify reactive sites (e.g., triazole N-atoms as nucleophilic centers) .

- Molecular docking : Screen against target proteins (e.g., kinases) using AutoDock Vina to prioritize synthesis of derivatives with enhanced binding affinity .

- ADMET profiling : Predict pharmacokinetics (e.g., logP, bioavailability) via SwissADME to guide in vivo studies .

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer:

- Dose-response validation : Re-test compounds under standardized assays (e.g., MIC for antimicrobial activity) with controls .

- Metabolite analysis : Use LC-MS to identify degradation products that may skew results .

- Statistical rigor : Apply ANOVA or Tukey’s HSD test to assess significance of biological replicates, addressing outliers via Grubbs’ test .

Q. What strategies enhance selectivity in target binding while minimizing off-target effects?

Methodological Answer:

- SAR studies : Synthesize analogs with modified substituents (e.g., chloro vs. methyl groups on phenyl rings) to map pharmacophores .

- Kinase profiling : Use broad-panel kinase assays (e.g., Eurofins DiscoverX) to identify off-target inhibition .

- Cryo-EM : Resolve ligand-target complexes at near-atomic resolution to refine docking models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.